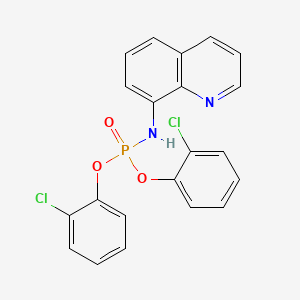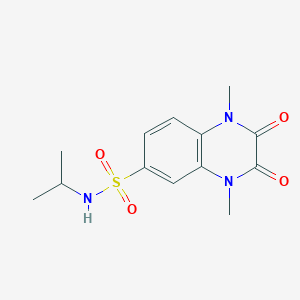![molecular formula C18H18FN3O B11065347 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole CAS No. 225117-60-2](/img/structure/B11065347.png)
1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group and a morpholino ring in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with the benzimidazole core in the presence of a base.
Morpholino Ring Addition: The morpholino ring is typically introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the benzimidazole core.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core and the fluorobenzyl group. Common reagents include halides and bases.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the morpholino ring or the benzimidazole core.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity, while the morpholino ring contributes to its solubility and bioavailability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole core but different substituents.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
Properties
CAS No. |
225117-60-2 |
|---|---|
Molecular Formula |
C18H18FN3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]morpholine |
InChI |
InChI=1S/C18H18FN3O/c19-15-7-5-14(6-8-15)13-22-17-4-2-1-3-16(17)20-18(22)21-9-11-23-12-10-21/h1-8H,9-13H2 |
InChI Key |
GWBATEXNUUJBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11065268.png)
![3-bromo-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11065277.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11065280.png)
![1-(furan-2-ylmethyl)-4-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11065287.png)
![1-[4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one](/img/structure/B11065294.png)
![8,10-diamino-7-(3,4,5-trimethoxyphenyl)-7H-benzo[7,8]chromeno[2,3-b]pyridine-9-carbonitrile](/img/structure/B11065301.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11065309.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 3,7-diacetyl-5-chloro-](/img/structure/B11065333.png)
![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![(2Z)-2-{(1R,2R,5S)-2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11065354.png)

![3-bromo-N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11065373.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)
